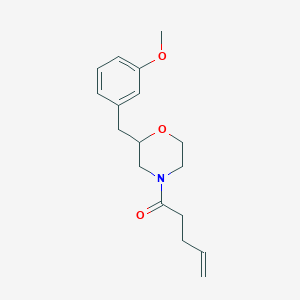![molecular formula C19H23ClN2OS B6078235 3-chloro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide](/img/structure/B6078235.png)
3-chloro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide is a synthetic compound that belongs to the class of drugs known as synthetic opioids. It is commonly referred to as U-47700. The compound was first synthesized in the 1970s, and it has been used in scientific research since then. U-47700 is a potent analgesic, and it has been found to have a similar effect to that of morphine. The compound has been used in various scientific research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.
作用机制
The exact mechanism of action of U-47700 is not fully understood. However, it is believed to work by binding to the mu-opioid receptor in the brain and spinal cord. This binding results in the activation of the receptor, which leads to a decrease in the transmission of pain signals. U-47700 has also been found to have an effect on the release of dopamine in the brain, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
U-47700 has been found to have a number of biochemical and physiological effects. The compound has been shown to have a similar effect to that of morphine, and it has been found to be a potent analgesic. U-47700 has also been found to have a depressant effect on the central nervous system, which can lead to sedation and respiratory depression. The compound has also been found to have an effect on the release of dopamine in the brain, which may contribute to its analgesic effects.
实验室实验的优点和局限性
U-47700 has a number of advantages for use in laboratory experiments. The compound is readily available and relatively inexpensive, which makes it a popular choice for researchers. U-47700 has also been found to have a similar effect to that of morphine, which makes it a useful tool for investigating the mechanisms of action of opioids. However, U-47700 has limitations in that it can be toxic and has the potential for abuse.
未来方向
There are a number of future directions for research on U-47700. One area of research is the development of new synthetic opioids that have a similar effect to U-47700 but with fewer side effects. Another area of research is the investigation of the potential of U-47700 as a treatment for opioid addiction and withdrawal symptoms. Additionally, further research is needed to fully understand the mechanism of action of U-47700 and its effects on the brain and body.
合成方法
U-47700 can be synthesized using a variety of methods. One common method involves the reaction of 2-chlorothiophene with methylamine, followed by the addition of 3-piperidinyl-1-phenylethylamine and the chlorination of the resulting compound. The final step involves the addition of a carboxamide group to the compound to form U-47700.
科学研究应用
U-47700 has been used extensively in scientific research to investigate its potential applications as an analgesic. The compound has been found to be a potent analgesic, and it has been shown to have a similar effect to that of morphine. U-47700 has also been used in studies to investigate its potential as a treatment for opioid addiction and withdrawal symptoms.
属性
IUPAC Name |
3-chloro-N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2OS/c1-21(19(23)18-17(20)10-13-24-18)16-8-5-11-22(14-16)12-9-15-6-3-2-4-7-15/h2-4,6-7,10,13,16H,5,8-9,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTSADNKBDMYAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CCC2=CC=CC=C2)C(=O)C3=C(C=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(1-methyl-1H-pyrazol-4-yl)-1-(1-phenylethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6078154.png)
![4-(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)pyridine](/img/structure/B6078156.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]butanamide](/img/structure/B6078161.png)
![methyl 1-(3-{3-[(tert-butylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinecarboxylate](/img/structure/B6078164.png)
![3-[1-(2-hydroxybenzyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B6078171.png)
![2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-1-(2-naphthyl)ethanone](/img/structure/B6078176.png)
![2-[4-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B6078181.png)
![N,N-dimethyl-2-{4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-morpholinyl}ethanamine](/img/structure/B6078182.png)
![2-methyl-N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6078208.png)
![4-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-5-nitrophthalonitrile](/img/structure/B6078214.png)

![2-[(2-iodobenzoyl)amino]-3-(5-methyl-2-furyl)acrylic acid](/img/structure/B6078227.png)
![1-(4-chlorobenzyl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6078250.png)
![N-(2-chlorobenzyl)-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B6078253.png)